molecular formula C17H14N2OS2 B2719102 (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 524022-62-6

(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2719102
CAS No.: 524022-62-6
M. Wt: 326.43
InChI Key: IQVMRVLQIZVCHR-XNTDXEJSSA-N
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Description

The compound (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a 2-thioxo group and a fused aromatic system. Its structure features:

  • Position 3: A 3,4-dimethylphenyl group, contributing steric bulk and lipophilicity.
  • Core: The thiazolidin-4-one scaffold, known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .

The E-isomer is less commonly reported than the Z-isomer, which is frequently stabilized by intramolecular hydrogen bonding in similar compounds . The stereoelectronic effects of the E-configuration could influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

(5E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-11-6-7-14(9-12(11)2)19-16(20)15(22-17(19)21)10-13-5-3-4-8-18-13/h3-10H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVMRVLQIZVCHR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:

    Base catalysts: Sodium hydroxide or potassium carbonate

    Solvents: Ethanol or methanol

    Reaction conditions: Refluxing the mixture for several hours

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions

    Reduction: Often performed in anhydrous solvents under inert atmosphere

    Substitution: Depends on the nature of the substituent and the reaction conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidinone derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study biological pathways and interactions

    Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes, while the substituted phenyl and pyridine groups may enhance binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related thiazolidin-4-one derivatives is summarized below:

Compound Name (Configuration) Substituents (Position 3) Substituents (Position 5) Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity Reference
Target Compound (E) 3,4-Dimethylphenyl Pyridin-2-ylmethylene Not reported Expected C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹) Hypothesized anti-biofilm/antimicrobial
(Z)-3-(Benzo[d]thiazol-2-yl)-5-benzylidene (A4) Benzo[d]thiazol-2-yl Benzylidene 259–261 C=O (1702 cm⁻¹), C=N (1615 cm⁻¹) α-Amylase/α-glucosidase inhibition
(Z)-5-(1-Naphthylmethylene) () 3,4-Dimethylphenyl 1-Naphthylmethylene Not reported Not reported
(Z)-5-(4-Methoxybenzylidene) (A7) Benzo[d]thiazol-2-yl 4-Methoxybenzylidene 266–268 C=O (1700 cm⁻¹), OCH₃ (1248 cm⁻¹) Enzyme inhibition
(Z)-3-(4-Hydroxyphenyl)-5-(pyridin-3-ylmethylene) 4-Hydroxyphenyl Pyridin-3-ylmethylene Not reported OH (3300 cm⁻¹), C=O (~1700 cm⁻¹) Not reported

Key Observations :

Substituent Effects: Aromatic vs. Electron-Donating/Withdrawing Groups: Methoxy (A7) and hydroxy () groups increase hydrogen-bonding capacity, whereas dimethylphenyl (target compound) enhances lipophilicity, favoring membrane penetration .

Stereochemical Impact :

  • Z-isomers dominate literature due to synthetic preferences (e.g., microwave-assisted solvent-free reactions in ). The E-isomer’s configuration may alter biological activity by modifying steric interactions with target enzymes .

Biological Activity

(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of the Compound

The compound features a thiazolidinone core with substituted phenyl and pyridine groups, contributing to its unique biological properties. It is synthesized through a condensation reaction involving 3,4-dimethylbenzaldehyde and 2-pyridinecarboxaldehyde, typically using sodium hydroxide or potassium carbonate as catalysts in ethanol or methanol solvents under reflux conditions.

Antimicrobial Activity

Several studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular functions. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Properties

Thiazolidinones are also known for their anti-inflammatory effects. Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in cellular models.

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been widely documented. Studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. For example, it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazolidinone core can inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : The presence of pyridine and phenyl groups may enhance binding affinity to various receptors involved in inflammatory responses and cancer progression.

Study on Antimicrobial Effects

In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent.

Research on Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of thiazolidinone compounds in vitro. The results demonstrated a marked decrease in the production of TNF-alpha and IL-6 in macrophage cell lines treated with the compound, suggesting its efficacy in modulating inflammatory responses.

Comparative Analysis

PropertyThis compoundSimilar Thiazolidinones
Antimicrobial ActivityEffective against multiple bacterial strainsVaries by substitution
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesCommon among derivatives
Anticancer ActivityInduces apoptosis in cancer cell linesDocumented in many

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